N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)propan-1-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

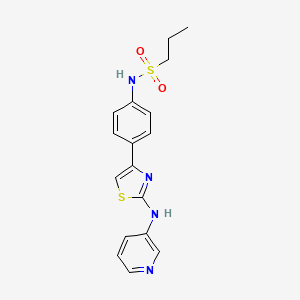

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Imatinib, ein bekannter Tyrosinkinase-Inhibitor, wird zur Behandlung der chronisch myeloischen Leukämie eingesetzt. Die von Ihnen erwähnte Verbindung weist strukturelle Ähnlichkeiten mit Imatinib auf, was darauf hindeutet, dass sie auch antileukämische Eigenschaften haben könnte .

- Einige synthetisierte Derivate, die einen ähnlichen Thiazol-Rest enthalten, haben entzündungshemmende und schmerzlindernde Wirkungen gezeigt. So zeigten beispielsweise Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid und (S)-N-(Benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidin-2-carboxamid vielversprechende Aktivitäten .

- Die Struktur der Verbindung ermöglicht eine chemodivergente Synthese. So können beispielsweise N-(Pyridin-2-yl)amide aus α-Bromketonen und 2-Aminopyridin unter bestimmten Reaktionsbedingungen synthetisiert werden. Diese Amide entstehen durch C–C-Bindungsspaltung, wobei der Prozess mild und metallfrei ist .

Anti-Leukämie-Wirkstoff

Anti-inflammatorische und analgetische Wirkungen

Chemodivergente Synthese

Zusammenfassend lässt sich sagen, dass N-(4-(2-(Pyridin-3-ylamino)thiazol-4-yl)phenyl)propan-1-sulfonamid vielversprechend für die Anti-Leukämie-Therapie, entzündungshemmende Reaktionen und die chemodivergente Synthese ist. Forscher sollten die Eigenschaften und Anwendungen der Verbindung weiter erforschen, um ihr volles Potenzial in verschiedenen wissenschaftlichen Bereichen zu erschließen. 🌟 .

Wirkmechanismus

Target of Action

The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

The specific mode of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes .

Biochemical Pathways

The exact biochemical pathways affected by N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

The molecular and cellular effects of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple molecular and cellular effects .

Biologische Aktivität

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and a sulfonamide group. Understanding its chemical properties is crucial for elucidating its biological mechanisms. The general formula can be represented as:

Research indicates that compounds similar to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are critical regulators of the cell cycle, and their inhibition can lead to reduced cell proliferation, making these compounds promising candidates for cancer therapeutics .

Inhibition of Cell Proliferation

Studies have demonstrated that thiazole-pyridine derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, compounds with structural similarities to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide showed IC50 values in the nanomolar range against specific cancer types, indicating potent anticancer activity .

Case Study: CDK Inhibition

A notable case study investigated the effects of a related thiazole-pyridine compound on human breast cancer cells. The compound was found to inhibit CDK4/6 activity, resulting in G1 phase cell cycle arrest and subsequent apoptosis. The study reported an IC50 value of approximately 50 nM, highlighting its efficacy as a potential therapeutic agent .

Antimicrobial Properties

In addition to its anticancer effects, N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide has shown promising antimicrobial activity. Research evaluating similar thiazole derivatives against bacterial pathogens revealed significant inhibition zones and low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties .

Comparative Biological Activity

To further illustrate the biological activity of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide, a comparison with other related compounds is presented in the table below:

| Compound Name | Biological Activity | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | CDK Inhibition | 50 | - |

| Compound B | Antimicrobial | - | 0.25 |

| N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide | CDK Inhibition & Antimicrobial | TBD | TBD |

Eigenschaften

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c1-2-10-25(22,23)21-14-7-5-13(6-8-14)16-12-24-17(20-16)19-15-4-3-9-18-11-15/h3-9,11-12,21H,2,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGLMVUORDFUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.